molecular formula C10H7F3O B11901155 6,7,8-Trifluoro-2-tetralone CAS No. 808144-34-5

6,7,8-Trifluoro-2-tetralone

Cat. No.: B11901155
CAS No.: 808144-34-5
M. Wt: 200.16 g/mol
InChI Key: ZEPKQIMKMVIHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-Trifluoro-2-tetralone is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol It is a trifluorinated derivative of tetralone, characterized by the presence of three fluorine atoms at the 6th, 7th, and 8th positions of the tetralone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 2-tetralone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 6,7,8-Trifluoro-2-tetralone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoro-2-tetralone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetralones with various functional groups.

Scientific Research Applications

6,7,8-Trifluoro-2-tetralone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoro-2-tetralone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-2-tetralone
  • 7,8-Difluoro-2-tetralone
  • 6,7,8-Trichloro-2-tetralone

Uniqueness

6,7,8-Trifluoro-2-tetralone is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated or less-fluorinated analogs. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .

Biological Activity

6,7,8-Trifluoro-2-tetralone (C10H7F3O) is a fluorinated derivative of tetralone that has garnered attention for its potential biological activities. Fluorinated compounds often exhibit unique properties due to the electronegative nature of fluorine, which can enhance biological activity and alter pharmacokinetic profiles. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

This compound is characterized by the following structural features:

  • Molecular Formula: C10H7F3O
  • Molecular Weight: 202.16 g/mol
  • Structure: Contains a tetralone core substituted with three fluorine atoms at positions 6, 7, and 8.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has been evaluated using standard MTT assays to determine its cytotoxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)4.42 ± 2.93
A549 (Lung)9.89 ± 1.77
HT-29 (Colon)Not specified
HepG2 (Liver)Not specified
T-24 (Bladder)Not specified

These results indicate that this compound has potent anticancer properties, particularly against breast and lung cancer cell lines.

The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis and disruption of cellular signaling pathways. Studies suggest that the compound may activate caspases involved in apoptosis and inhibit key survival pathways in cancer cells.

Apoptosis Induction

Research indicates that compounds similar to this compound can induce apoptosis through:

  • Activation of caspases (3, 8, and 9)
  • Disruption of mitochondrial membrane potential
  • Generation of reactive oxygen species (ROS)

These pathways are critical for triggering programmed cell death in tumor cells.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess other biological activities:

  • Antimicrobial Activity: Some derivatives related to tetralones have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Fluorinated compounds are often investigated for their anti-inflammatory potential due to their ability to modulate immune responses.

Case Studies

A notable case study involved the evaluation of a series of trifluorinated compounds in a preclinical model of cancer. The study found that compounds with similar structures to this compound exhibited enhanced antitumor activity compared to non-fluorinated analogs.

Study Findings

  • Enhanced Efficacy: Compounds with trifluoromethyl groups demonstrated improved efficacy in inhibiting tumor growth.
  • Lower Toxicity: The fluorinated derivatives showed lower toxicity in normal cell lines compared to traditional chemotherapeutics.

Properties

CAS No.

808144-34-5

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

6,7,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H7F3O/c11-8-3-5-1-2-6(14)4-7(5)9(12)10(8)13/h3H,1-2,4H2

InChI Key

ZEPKQIMKMVIHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2CC1=O)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.